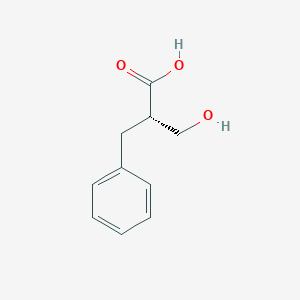

(2S)-2-benzyl-3-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHFHDKXQBHMH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-benzyl-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.

Industrial Production Methods

Industrial production of (S)-2-benzyl-3-hydroxypropanoic acid typically involves large-scale asymmetric reduction processes. These processes use chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-benzyl-3-oxopropanoic acid or 2-benzyl-3-carboxypropanoic acid.

Reduction: Formation of 2-benzyl-3-hydroxypropanol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-benzyl-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Enantiomer: (R)-2-Benzyl-3-Hydroxypropanoic Acid

- Structure : Mirror image of the target compound, with R-configuration at C2.

- Key Differences :

- Stereospecific Activity : Enantiomers often exhibit divergent biological activities. For example, the R-enantiomer may interact differently with enzymes or receptors, though direct comparative pharmacological data are absent in the evidence.

- Market Data : The R-enantiomer has a documented market presence, with production capacity projected to reach 1,200 tons annually by 2025, suggesting industrial relevance in specialty chemicals or intermediates .

3-Hydroxy-2-Phenylpropanoic Acid

- Structure : Phenyl group (-C₆H₅) directly attached to C2, lacking the benzyl group’s methylene bridge.

- Key Differences: Lipophilicity: The phenyl group increases hydrophobicity (higher logP) compared to the benzyl-substituted target compound.

(S)-3-Hydroxyisobutyric Acid [(2S)-3-Hydroxy-2-Methylpropanoic Acid]

- Structure : Methyl (-CH₃) group at C2 and hydroxyl at C3.

- Key Differences: Branching vs. Role in Metabolism: This compound is a natural metabolite involved in valine catabolism, highlighting its biochemical significance versus the synthetic target compound .

Phosphorylated Analogs

- Example: (2S)-3-[(S)-(1R)-1-Amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid ().

- Key Differences: Phosphoryl Group: Introduces hydrogen-bonding capacity and negative charge, likely enhancing interactions with enzymes (e.g., kinase or phosphatase targets).

Research Findings and Industrial Relevance

- Stereochemical Impact : The S-configuration in the target compound may favor specific chiral interactions in drug design, though direct studies are lacking. In contrast, the R-enantiomer’s market data suggests broader industrial use .

- Biological Activity: Hydroxypropanoic acid derivatives with aromatic groups (e.g., benzyl or phenyl) show promise in immunostimulatory applications, though evidence for the target compound is indirect (e.g., glycolipid analogs in ).

- Safety Profiles : Compounds like 2-hydroxyisobutyric acid () highlight the importance of substituent effects on toxicity, suggesting the benzyl group in the target compound may require careful handling assessments .

Biological Activity

(2S)-2-benzyl-3-hydroxypropanoic acid (2-BHPA) is a chiral compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carboxypeptidase A1 (CPA1). This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications of 2-BHPA, supported by relevant research findings.

Chemical Structure and Properties

2-BHPA is characterized by a benzyl group attached to the second carbon of a 3-hydroxypropanoic acid backbone. Its chemical formula is , and it exhibits distinct physical and chemical properties due to its stereochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents like ethanol and methanol |

Target Enzyme: Carboxypeptidase A1

The primary target of 2-BHPA is Carboxypeptidase A1 , an enzyme involved in protein digestion. The compound acts as a competitive inhibitor, which means it binds to the enzyme's active site, preventing substrate access and thereby inhibiting its activity. This inhibition can lead to significant effects on protein metabolism within cells.

Biochemical Pathways

The inhibition of CPA1 by 2-BHPA affects various biochemical pathways, particularly those related to protein degradation. This action can influence cellular functions such as:

- Cell Growth : By modulating protein turnover.

- Signal Transduction : Affecting pathways that rely on peptide signaling.

- Metabolic Regulation : Altering the availability of free amino acids.

Pharmacokinetics

2-BHPA is synthesized through a multi-step process involving benzylation and hydrolysis of acetoacetic ester. Its pharmacokinetic profile suggests that environmental factors such as pH can significantly influence its stability and efficacy.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 2-BHPA may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory diseases. However, further research is necessary to fully elucidate these effects.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that 2-BHPA effectively inhibited CPA1 with an IC50 value in the micromolar range, suggesting potential for therapeutic use in conditions where CPA1 is implicated.

- Metabolic Pathway Exploration : Research has shown that 2-BHPA participates in metabolic pathways leading to the biosynthesis of important biochemicals like benzoic acid and salicylic acid, which are crucial for plant defense mechanisms.

Research Findings

Recent studies have focused on the interactions between 2-BHPA and various metabolic enzymes. These studies suggest a selective interaction profile that may allow for modulation of specific biological pathways without broad systemic effects .

Q & A

Q. Critical Parameters :

- Catalyst loading (5–10 mol% for organocatalysts).

- pH control (6.5–7.5 for enzymatic reactions to maintain activity).

- Reaction monitoring via TLC or LC-MS to prevent racemization.

How can researchers validate the enantiomeric purity and structural integrity of this compound?

Answer:

Analytical Workflow :

Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. Retention time comparison with (R)-enantiomer standards is critical .

NMR Spectroscopy :

- H NMR: Confirm benzyl protons (δ 7.2–7.4 ppm) and hydroxy group (broad singlet at δ 5.2 ppm).

- C NMR: Verify carbonyl (δ 175–178 ppm) and chiral center carbons (δ 70–72 ppm) .

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals) .

Optical Rotation : Compare [α] values with literature (e.g., [α] = +15.2° in methanol) .

Data Contradictions : Discrepancies in reported NMR shifts may arise from solvent effects or impurities. Cross-validate with mass spectrometry (ESI-MS: [M+H] = 195.1) .

What strategies address low yields in multi-step syntheses of this compound?

Answer:

Optimization Approaches :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxy moiety during benzylation, improving step efficiency .

- Catalyst Screening : Test organocatalysts (e.g., Jørgensen-Hayashi catalyst) for asymmetric steps to enhance enantioselectivity (>90% ee) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours conventional) while maintaining yield (85–90%) .

Q. Yield-Limiting Factors :

- Competing side reactions (e.g., over-alkylation).

- Inefficient purification (silica gel chromatography vs. recrystallization).

How does the stereochemistry of this compound influence its biological activity?

Answer:

The (2S)-configuration is critical for:

- Enzyme Binding : The hydroxy and benzyl groups align with hydrophobic pockets in target enzymes (e.g., hydroxysteroid dehydrogenases). Molecular docking studies show ΔG = -8.2 kcal/mol for (2S) vs. -5.1 kcal/mol for (R)-enantiomer .

- Metabolic Stability : The (2S)-form resists hepatic degradation (t = 4.2 hours in microsomal assays) due to steric hindrance from the benzyl group .

Q. Advanced Studies :

- Use isotopically labeled analogs (e.g., C at C2) to track metabolic pathways via LC-MS .

What advanced techniques resolve contradictions in reported pKa and solubility data for this compound?

Answer:

Contradiction Sources :

- Variability in solvent systems (e.g., aqueous vs. DMSO).

- Impurity interference (e.g., residual catalysts).

Q. Resolution Methods :

Potentiometric Titration : Determine precise pKa (reported range: 3.8–4.2) under standardized conditions (25°C, 0.1 M KCl) .

Hansen Solubility Parameters : Calculate solubility in pharmaceutically relevant solvents (e.g., logP = 1.69) .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to rule out degradation artifacts .

How can researchers mitigate racemization during storage or handling of this compound?

Answer:

Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.